molecular formula C116H164N30O27S4 B574337 (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) CAS No. 183606-10-2

(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)

Cat. No. B574337
CAS RN: 183606-10-2
M. Wt: 2539.011
InChI Key: BPELSCSTXKDVRG-CCNPXSCZSA-N
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Description

(D-BPA13,TYR19)-MCH is a neuropeptide that belongs to the melanin-concentrating hormone (MCH) family. It is found in humans, mice, and rats and is involved in various physiological processes, including energy homeostasis, feeding behavior, and sleep regulation. In recent years, (D-BPA13,TYR19)-MCH has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been extensively studied in various scientific research fields, including neuroscience, endocrinology, and pharmacology. It has been shown to play a crucial role in regulating feeding behavior, energy homeostasis, and sleep-wake cycles. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has also been implicated in the pathophysiology of various diseases, including obesity, diabetes, and sleep disorders. Therefore, it has emerged as a potential therapeutic target for these diseases.

Mechanism of Action

(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) exerts its effects by binding to the (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) receptor 1 ((D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1), which is a G-protein-coupled receptor (GPCR). Upon binding, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) activates various intracellular signaling pathways, leading to the modulation of neuronal activity and the regulation of feeding behavior, energy homeostasis, and sleep-wake cycles.
Biochemical and Physiological Effects:
(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has been shown to have various biochemical and physiological effects. It promotes food intake and body weight gain by increasing appetite and reducing energy expenditure. (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) also regulates glucose homeostasis by modulating insulin secretion and glucose uptake. In addition, it plays a role in the regulation of sleep-wake cycles by promoting sleep and reducing wakefulness.

Advantages and Limitations for Lab Experiments

(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS techniques. It also has a high affinity for (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1, which makes it an ideal tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. However, (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species and strain of the animal model used.

Future Directions

(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) has several potential future directions in scientific research. It may be used as a therapeutic target for various diseases, including obesity, diabetes, and sleep disorders. It may also be used as a tool for studying the physiological and pharmacological effects of (D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)R1 activation. Further research is needed to fully understand the mechanisms underlying the effects of (D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) and its potential therapeutic applications.

Synthesis Methods

(D-BPA13,TYR19)-(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The peptide chain is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain the final product.

properties

CAS RN

183606-10-2

Product Name

(D-BPA13,TYR19)-MCH (HUMAN, MOUSE, RAT)

Molecular Formula

C116H164N30O27S4

Molecular Weight

2539.011

InChI

InChI=1S/C116H164N30O27S4/c1-61(2)49-80-97(156)129-58-91(149)130-74(27-17-43-125-114(119)120)102(161)145-94(63(5)6)111(170)141-83(52-65-31-35-68(36-32-65)95(154)67-23-13-10-14-24-67)104(163)135-79(29-19-45-127-116(123)124)112(171)146-46-20-30-89(146)110(169)144-88(109(168)139-84(54-69-57-128-73-26-16-15-25-71(69)73)106(165)132-76(39-40-90(118)148)99(158)142-86(113(172)173)53-66-33-37-70(147)38-34-66)60-177-176-59-87(108(167)134-78(42-48-175-8)100(159)137-80)143-98(157)75(28-18-44-126-115(121)122)131-103(162)81(50-62(3)4)138-101(160)77(41-47-174-7)133-107(166)85(56-93(152)153)140-105(164)82(51-64-21-11-9-12-22-64)136-96(155)72(117)55-92(150)151/h9-16,21-26,31-38,57,61-63,72,74-89,94,128,147H,17-20,27-30,39-56,58-60,117H2,1-8H3,(H2,118,148)(H,129,156)(H,130,149)(H,131,162)(H,132,165)(H,133,166)(H,134,167)(H,135,163)(H,136,155)(H,137,159)(H,138,160)(H,139,168)(H,140,164)(H,141,170)(H,142,158)(H,143,157)(H,144,169)(H,145,161)(H,150,151)(H,152,153)(H,172,173)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84-,85-,86-,87-,88-,89-,94-/m0/s1

InChI Key

BPELSCSTXKDVRG-CCNPXSCZSA-N

SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CCCNC(=N)N)CC7=CC=C(C=C7)C(=O)C8=CC=CC=C8)C(C)C)CCCNC(=N)N

Origin of Product

United States

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